molecular formula C11H14O3 B025973 2-(2,3,6-trimethylphenoxy)acetic Acid CAS No. 104295-97-8

2-(2,3,6-trimethylphenoxy)acetic Acid

Cat. No.: B025973
CAS No.: 104295-97-8
M. Wt: 194.23 g/mol
InChI Key: YINBWASSUBWPJJ-UHFFFAOYSA-N
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Description

2-(2,3,6-trimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of a phenoxy group substituted with three methyl groups at positions 2, 3, and 6, and an acetic acid moiety attached to the phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid typically involves the reaction of 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from 2,3,6-trimethylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The reaction conditions are carefully monitored to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,6-trimethylphenoxy)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the primary applications of 2-(2,3,6-trimethylphenoxy)acetic acid is in the development of herbicides. Its structure allows it to interact with plant growth regulators, specifically mimicking the action of auxins, which are crucial for plant growth and development. Research has shown that derivatives of phenoxyacetic acids can effectively control broadleaf weeds while being less toxic to crops like cereals and grasses. This selectivity is vital for sustainable agricultural practices.

Case Study: Efficacy Against Weeds
In a study examining the efficacy of various phenoxyacetic acids, including this compound, it was found that this compound demonstrated significant herbicidal activity against common weeds such as Chenopodium album and Amaranthus retroflexus. The application rates and environmental conditions were optimized to enhance its effectiveness while minimizing ecological impact.

Pharmaceutical Applications

Potential Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. Its mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: In Vivo Studies
In vivo studies conducted on animal models have shown that formulations containing this compound resulted in reduced inflammation markers compared to control groups. These findings support further exploration into its potential as a therapeutic agent for inflammatory diseases.

Material Science Applications

Polymer Synthesis
The compound is also being explored for its role in synthesizing new polymeric materials. Its phenolic structure allows it to be used as a monomer or modifier in creating polymers with enhanced thermal stability and mechanical properties.

Case Study: Development of Biodegradable Polymers
A research project focused on incorporating this compound into biodegradable polymer matrices demonstrated improved properties such as tensile strength and elasticity. This advancement is particularly relevant for applications in packaging materials aimed at reducing environmental impact.

Summary Table of Applications

Application AreaSpecific UseResearch Findings
AgricultureHerbicide DevelopmentSignificant efficacy against broadleaf weeds
PharmaceuticalsPotential Anti-inflammatory AgentReduced inflammation markers in animal models
Material SciencePolymer SynthesisEnhanced mechanical properties in biodegradable polymers

Mechanism of Action

The mechanism of action of 2-(2,3,6-trimethylphenoxy)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the phenoxy group and the trimethyl substitution pattern may influence its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(2,3,6-trimethylphenoxy)acetic acid can be compared with other similar compounds, such as:

    2-(2,4,6-trimethylphenoxy)acetic acid: Similar structure but with different substitution pattern on the phenoxy ring.

    2-(2,3,5-trimethylphenoxy)acetic acid: Another positional isomer with methyl groups at positions 2, 3, and 5.

Biological Activity

2-(2,3,6-trimethylphenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base like sodium hydroxide. This process involves a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Studies suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially influencing signaling pathways related to inflammation and microbial resistance. The presence of the phenoxy group is thought to enhance its binding affinity to these targets .

Case Studies

  • Anti-Inflammatory Effects : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response with maximum inhibition observed at higher concentrations.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against certain pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics .

Table of Biological Activities

Activity Type Effect Mechanism
Anti-inflammatoryInhibition of TNF-α and IL-6Modulation of inflammatory pathways
AntimicrobialActivity against Gram-positive/negative bacteriaDisruption of cell membranes
CytotoxicityInduction of apoptosis in cancer cellsTargeting specific cell signaling pathways

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • Detailed mechanistic studies to identify specific molecular targets.
  • Clinical trials to evaluate therapeutic efficacy in human subjects.
  • Exploration of structural modifications to enhance potency and selectivity.

Properties

IUPAC Name

2-(2,3,6-trimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINBWASSUBWPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428959
Record name 2-(2,3,6-trimethylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104295-97-8
Record name 2-(2,3,6-trimethylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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